molecular formula C4H10S B074500 Isopropyl methyl sulfide CAS No. 1551-21-9

Isopropyl methyl sulfide

Cat. No.: B074500
CAS No.: 1551-21-9
M. Wt: 90.19 g/mol
InChI Key: ROSSIHMZZJOVOU-UHFFFAOYSA-N
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Description

Isopropyl methyl sulfide, also known as 2-(methylthio)propane, is an organic compound with the molecular formula C4H10S. It is a colorless to almost colorless liquid with a distinct odor. This compound is part of the sulfide family, which are characterized by a sulfur atom bonded to two carbon atoms. This compound is used in various industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

They can act as nucleophiles, attacking electrophilic carbon atoms in certain organic substrates . This property could potentially allow Isopropyl methyl sulfide to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been documented in the literature.

Temporal Effects in Laboratory Settings

It’s known that the compound is a liquid at room temperature and should be stored at 4°C

Metabolic Pathways

Sulfides are known to be involved in various metabolic processes

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl methyl sulfide can be synthesized through the reaction of isopropyl alcohol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100 degrees Celsius and pressures of 1 to 5 atmospheres. The catalyst used can be a metal oxide such as zinc oxide or alumina.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor. The reactants, isopropyl alcohol and hydrogen sulfide, are fed into the reactor where they react in the presence of a catalyst. The product is then separated and purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Isopropyl methyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert this compound to thiols using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles such as halides or hydroxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydroxide in aqueous solution at elevated temperatures.

Major Products:

    Oxidation: Isopropyl methyl sulfoxide and isopropyl methyl sulfone.

    Reduction: Isopropyl thiol.

    Substitution: Isopropyl halides and isopropyl alcohol.

Scientific Research Applications

Isopropyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: It serves as a model compound for studying the behavior of sulfides in biological systems.

    Medicine: Research is being conducted on its potential use in drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.

    Industry: It is used as an intermediate in the production of agrochemicals, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

Isopropyl methyl sulfide can be compared with other similar compounds such as:

    Methyl ethyl sulfide: Similar in structure but with different alkyl groups.

    Dimethyl sulfide: Contains two methyl groups instead of an isopropyl group.

    Ethyl methyl sulfide: Contains an ethyl group instead of an isopropyl group.

Uniqueness: this compound is unique due to its specific combination of an isopropyl group and a methyl group bonded to a sulfur atom. This structure imparts distinct chemical properties, making it valuable in various industrial and research applications.

Properties

IUPAC Name

2-methylsulfanylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-4(2)5-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSSIHMZZJOVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165809
Record name Propane, 2-(methylthio)-
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Molecular Weight

90.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

82.00 to 83.00 °C. @ 0.00 mm Hg
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1551-21-9
Record name Isopropyl methyl sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1551-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Propane, 2-(methylthio)-
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Record name Propane, 2-(methylthio)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl Methyl Sulfide
Source European Chemicals Agency (ECHA)
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Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-101.48 °C
Record name 2-(Methylthio)propane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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